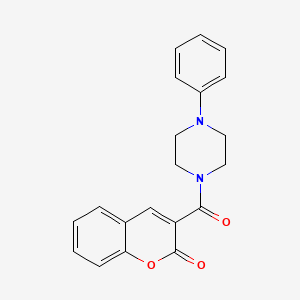

3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Phenylpiperazin-1-carbonyl)coumarin ist eine synthetische organische Verbindung, die zur Klasse der Cumarinderivate gehört. Cumarine sind eine Gruppe von Benzopyronverbindungen, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen wie Medizin, Landwirtschaft und Industrie bekannt sind. Die Einbindung einer Phenylpiperazin-Einheit in die Cumarinstruktur verstärkt ihre pharmakologischen Eigenschaften und macht sie zu einer Verbindung von Interesse in der wissenschaftlichen Forschung.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(4-Phenylpiperazin-1-carbonyl)coumarin beinhaltet typischerweise die Reaktion von Cumarinderivaten mit Phenylpiperazin. Eine gängige Methode ist die Kondensationsreaktion zwischen 3-Carboxycoumarin und 4-Phenylpiperazin in Gegenwart eines Kupplungsmittels wie 1,1-Carbonyldiimidazol (CDI) oder N,N'-Dicyclohexylcarbodiimid (DCC) unter milden Bedingungen . Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.

Industrielle Produktionsverfahren

Die industrielle Produktion von 3-(4-Phenylpiperazin-1-carbonyl)coumarin kann ähnliche Synthesewege, aber in größerem Maßstab umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus kann die Reinigung des Endprodukts durch Techniken wie Umkristallisation, Säulenchromatographie oder präparative Hochleistungsflüssigkeitschromatographie (HPLC) erfolgen.

Chemische Reaktionsanalyse

Arten von Reaktionen

3-(4-Phenylpiperazin-1-carbonyl)coumarin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe in einen Alkohol oder andere reduzierte Formen umwandeln.

Substitution: Die Phenylpiperazin-Einheit kann Substitutionsreaktionen eingehen, wie z. B. Halogenierung oder Alkylierung.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden oft verwendet.

Substitution: Halogenierung kann mit Reagenzien wie Brom (Br₂) oder Chlor (Cl₂) erreicht werden, während Alkylierung mit Alkylhalogeniden in Gegenwart einer Base durchgeführt werden kann.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation beispielsweise Chinone ergeben, während die Reduktion Alkohole erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen in die Phenylpiperazin-Einheit einführen.

Wissenschaftliche Forschungsanwendungen

3-(4-Phenylpiperazin-1-carbonyl)coumarin hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Sonde in chemischen Reaktionen verwendet.

Industrie: Wird bei der Entwicklung von Fluoreszenzfarbstoffen und als Bestandteil in verschiedenen industriellen Prozessen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-(4-Phenylpiperazin-1-carbonyl)coumarin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Als Acetylcholinesterase-Inhibitor bindet es beispielsweise an die aktive Stelle des Enzyms, verhindert den Abbau von Acetylcholin und verstärkt so die cholinerge Übertragung . Dieser Mechanismus ist besonders relevant im Zusammenhang mit neurodegenerativen Erkrankungen, bei denen cholinerge Defizite beobachtet werden.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Phenylpiperazin-1-carbonyl)coumarin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The phenylpiperazine moiety can undergo substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while alkylation can be performed using alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the phenylpiperazine moiety.

Wissenschaftliche Forschungsanwendungen

3-(4-Phenylpiperazin-1-carbonyl)coumarin has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.

Industry: Utilized in the development of fluorescent dyes and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of 3-(4-Phenylpiperazin-1-carbonyl)coumarin involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

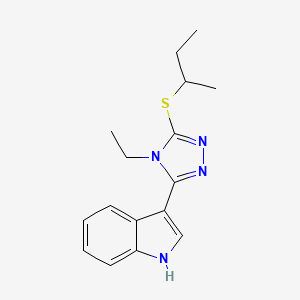

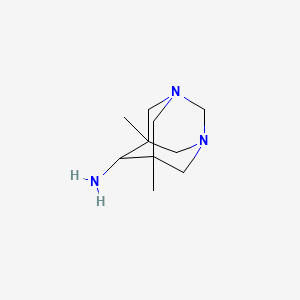

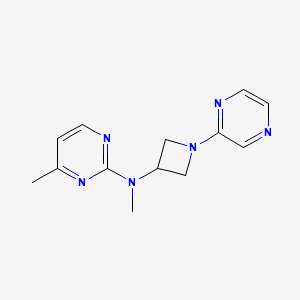

4-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-chromen-2-on: Ein weiteres Cumarinderivat mit einer ähnlichen Struktur, aber unterschiedlichen pharmakologischen Eigenschaften.

2-(4-Phenylpiperazin-1-yl)pyrimidin-5-carboxamid: Eine Verbindung mit einer Phenylpiperazin-Einheit, aber einer anderen Kernstruktur, die als Acetylcholinesterase-Inhibitor verwendet wird.

Einzigartigkeit

3-(4-Phenylpiperazin-1-carbonyl)coumarin ist aufgrund seiner spezifischen Kombination der Cumarin- und Phenylpiperazin-Einheiten einzigartig, die ihm besondere pharmakologische Eigenschaften verleihen. Seine Fähigkeit, als Enzyminhibitor zu wirken, und seine potenziellen therapeutischen Anwendungen machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung.

Eigenschaften

IUPAC Name |

3-(4-phenylpiperazine-1-carbonyl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c23-19(17-14-15-6-4-5-9-18(15)25-20(17)24)22-12-10-21(11-13-22)16-7-2-1-3-8-16/h1-9,14H,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIQALYIIRRQAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2372759.png)

![1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4,5-dimethyl-1H-imidazole-2-thiol](/img/structure/B2372762.png)

![N-{3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2372763.png)

![1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2372766.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2372767.png)

![N-cyclopentyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2372770.png)

![N-(4-bromophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide](/img/structure/B2372771.png)